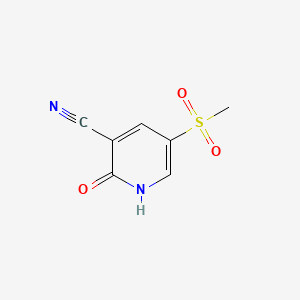

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile

Description

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with hydroxy, methanesulfonyl, and carbonitrile groups

Properties

Molecular Formula |

C7H6N2O3S |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

5-methylsulfonyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H6N2O3S/c1-13(11,12)6-2-5(3-8)7(10)9-4-6/h2,4H,1H3,(H,9,10) |

InChI Key |

KLNBIUVIMMXDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CNC(=O)C(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield pyridine ketones, while reduction of the carbonitrile group may produce pyridine amines .

Scientific Research Applications

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxy-5-nitropyridine-3-carbonitrile

- 2-Hydroxy-5-methylpyridine-3-carbonitrile

- 2-Hydroxy-5-chloropyridine-3-carbonitrile

Uniqueness

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are desired .

Biological Activity

2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H8N2O3S

- Molecular Weight : 188.21 g/mol

- IUPAC Name : 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile

The biological activity of 2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the methanesulfonyl group enhances its solubility and reactivity, allowing it to act as an effective ligand in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : It interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

The compound exhibits several biological activities that are relevant for therapeutic applications:

- Antimicrobial Activity : Studies have indicated that 2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies indicate that it may have cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of the biological activities of 2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile. Below are notable findings from various studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study 2 | Showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory properties. |

| Study 3 | Evaluated cytotoxicity in breast cancer cell lines (MCF-7) with an IC50 value of 20 µM, suggesting potential for further development in cancer therapy. |

Synthesis Methods

The synthesis of 2-hydroxy-5-methanesulfonylpyridine-3-carbonitrile typically involves multi-step reactions starting from pyridine derivatives. A notable method includes:

- Starting Material : Pyridine-3-carbonitrile.

- Reagents Used : Methanesulfonyl chloride and a suitable base (e.g., triethylamine).

- Reaction Conditions : Conducted under reflux conditions in an organic solvent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.